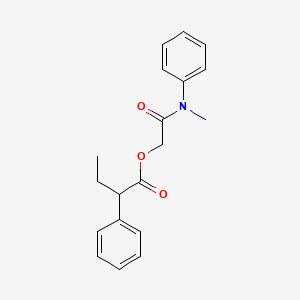

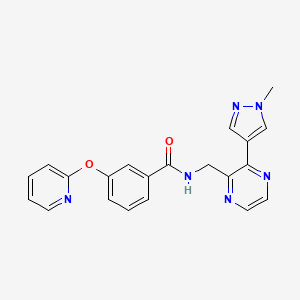

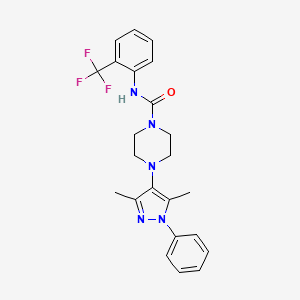

![molecular formula C15H10Cl2N2O B2399440 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole CAS No. 321385-82-4](/img/structure/B2399440.png)

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole” is also known as Difenoconazole . It is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2-chloro-4-(4-chlorophenoxy)phenyl and 1,2,4-triazol-1-ylmethyl groups . It is a broad-spectrum fungicide with novel broad-range activity used as a spray or seed treatment . It is moderately toxic to humans, mammals, birds, and most aquatic organisms .

Synthesis Analysis

Difenoconazole was synthesized in only three steps from readily available 4-chlorophenol with 74% overall yield . The synthesis has two key stages: the first was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield . The second key stage was the reaction of 3,5-diiodosalicylic acid 5 with aminoether 4, where salicylic acid chloride was formed in situ with PCl 3 achieving 82% yield .Molecular Structure Analysis

The molecular structure of Difenoconazole is characterized by the presence of 1,3-dioxolane substituted at position 2 by 2-chloro-4-(4-chlorophenoxy)phenyl and 1,2,4-triazol-1-ylmethyl groups . The molecular formula is C19H17Cl2N3O3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Difenoconazole include salicylic acid iodination and the reaction of 3,5-diiodosalicylic acid with aminoether . The first reaction involves the addition of iodine in the presence of hydrogen peroxide, yielding a 95% yield . The second reaction involves the formation of salicylic acid chloride in situ with PCl 3, achieving an 82% yield .Physical And Chemical Properties Analysis

Difenoconazole is a white to light beige crystal . It has a density of 1.40 at 20 °C . The ratio of cis- to trans- isomers is in the range 0.7 to 1.5 . Its melting point is 78.6 °C . The vapor pressure is 3.3×10-5 mPa at 25 °C .Scientific Research Applications

Antimalarial Activity

This compound has been used in the synthesis of a novel hybrid drug, artesunate-3-Chloro-4 (4-chlorophenoxy) aniline (ATSA), which has shown promising results in the treatment of malaria . The drug was tested in vitro and in vivo, showing significant antiplasmodial activity against P. falciparum strains . The in vivo activity of ATSA was above 40% with effective dosage-50 (ED 50) of 4.211, 2.601, and 3.875 mg/kg body weight against P. berghei ANKA, lumefantrine resistant (LuR), and piperaquine resistant (PQR) P. berghei lines, respectively .

Synthesis of Rafoxanide

The compound is used in the synthesis of rafoxanide, a halogenated salicylanilide used as an efficient anthelmintic in sheep and cattle . Rafoxanide was synthesized in only three steps from readily available 4-chlorophenol with 74% overall yield .

Antifungal and Antibacterial Activity

Salicylanilides, which can be synthesized using this compound, display potent antifungal and antibacterial activity . They have shown activity against gram-positive pathogens including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Antimycobacterial Activity

Salicylanilides, synthesized using this compound, have also shown antimycobacterial activity .

Inhibitors of Interleukin-12p40 Production and EGFR PTK

Some studies identified the salicylanilide esters of N-protected amino acids as selective inhibitors of Interleukin-12p40 production and inhibitors of the protein kinase epidermal growth factor receptor (EGFR PTK) .

Potential Treatment for SARS-CoV-2

A recent study showed that some halogenated salicylanilides, which can be synthesized using this compound, can reduce SARS-CoV-2 replication and suppress induction of inflammatory cytokines in a rodent model .

Mechanism of Action

Target of Action

The primary target of 3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole, also known as difenoconazole , is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Difenoconazole acts as an inhibitor of the enzyme sterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to a depletion of ergosterol in the fungal cell membrane, which in turn affects the integrity and function of the membrane .

Biochemical Pathways

The inhibition of sterol 14α-demethylase by difenoconazole affects the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the fluidity and integrity of fungal cell membranes. Its depletion leads to abnormal fungal cell membranes, disrupting many cellular processes .

Pharmacokinetics

This suggests that its bioavailability may be influenced by factors such as formulation and administration route. It is also known to undergo two routes of metabolism in plants: one by a triazole route to triazolylalanine and triazolylacetic acid; the other by hydroxylation of the phenyl ring followed by conjugation .

Result of Action

The result of difenoconazole’s action is the disruption of the fungal cell membrane due to the depletion of ergosterol . This leads to the inhibition of fungal growth and reproduction, making difenoconazole an effective fungicide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of difenoconazole. For instance, it has been noted that difenoconazole is potentially mobile in the environment but is unlikely to leach due to its low aqueous solubility . It also has potential for particle-bound transport . Furthermore, difenoconazole has a half-life of 145 days under natural sunlight, indicating its stability in the environment .

Safety and Hazards

properties

IUPAC Name |

5-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c16-10-1-3-11(4-2-10)20-12-5-6-13(14(17)9-12)15-7-8-18-19-15/h1-9H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQXSUCLFGTQRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)C3=CC=NN3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

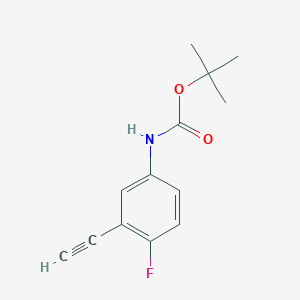

![2-{[4-(4-Acetamido-3-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2399361.png)

![(1S,2S)-2-[[(1R,2R)-2-Aminocyclohexyl]disulfanyl]cyclohexan-1-amine;dihydrochloride](/img/structure/B2399364.png)

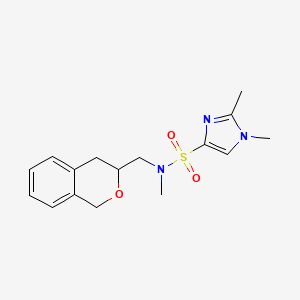

![2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2399366.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-fluorothiochromen-4-one](/img/structure/B2399371.png)

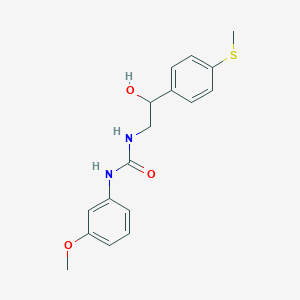

![benzo[b]thiophen-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2399373.png)